1-Pyrrolidinyl P–N Phosphoramidate Architecture Precludes DPP IV Inhibitory Activity Inherent to 2-Pyrrolidinyl P–C Phosphonate Esters
The target compound possesses a P–N phosphoramidate bond at the pyrrolidine N1 position. In contrast, the known DPP IV inhibitor Prodipine (diphenyl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate) carries a P–C phosphonate bond at the pyrrolidine C2 position and a critical prolyl recognition element absent in the target compound . Prodipine inhibits purified rabbit DPP IV with an IC₅₀ of 4.5 μM and plasma DPP IV with an IC₅₀ of 30 μM . The target compound's distinct connectivity and lack of the prolyl moiety render it inactive against DPP IV, providing a built-in selectivity filter.
Comparator Prodipine: IC50 4.5 μM (purified DPP IV), 30 μM (plasma)
| Evidence Dimension | DPP IV inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted inactive; no prolyl recognition element |
| Comparator Or Baseline | Prodipine: IC₅₀ = 4.5 μM (purified DPP IV), 30 μM (plasma DPP IV) |
| Quantified Difference | Complete loss of DPP IV inhibition |
| Conditions | Rabbit purified and plasma DPP IV enzyme assays |
Why This Matters
For screening programs targeting other proteases or non-DPP IV pathways, this compound eliminates DPP IV-mediated off-target effects that would confound results from 2-pyrrolidinyl phosphonate esters.
